Episinulariolide

Description

Overview of Marine Natural Products and Soft Coral Metabolites

The marine environment is a vast and largely untapped reservoir of novel chemical entities, many of which possess significant biological activities. nih.gov Marine natural products (MNPs) are secondary metabolites produced by a wide array of marine organisms, including sponges, tunicates, algae, and corals. nih.govmdpi.com These compounds are not directly involved in the primary metabolic processes of the organism but often serve crucial ecological roles, such as defense against predators, competition for space, and protection from microbial fouling. nih.govmdpi.com The chemical diversity of MNPs is immense, encompassing a wide range of structural classes, including terpenoids, steroids, alkaloids, and polyketides. researchgate.net

Soft corals (Octocorallia), in particular, are prolific producers of a diverse array of bioactive secondary metabolites. mdpi.commdpi.com Lacking a physical skeleton for defense, these organisms have evolved a sophisticated chemical arsenal (B13267) to deter predators and inhibit the growth of competing organisms. mdpi.com To date, over 5,800 secondary metabolites have been identified from soft corals, with terpenoids and steroids being the most representative classes. researchgate.net These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them a focal point of drug discovery research. nih.govaip.orgnih.gov

The Cembrane (B156948) Diterpenoid Class: Structural Archetypes and Biological Relevance

Among the diverse terpenoids isolated from soft corals, the cembrane diterpenoids are a particularly prominent and biologically significant class. mdpi.com These compounds are characterized by a 14-membered carbocyclic ring, which is often highly functionalized with various oxygen-containing groups, such as epoxides, lactones, and hydroxyls. The cembrane skeleton itself is derived from the cyclization of geranylgeranyl pyrophosphate.

Cembranoids are the most abundant secondary metabolites found in soft corals and gorgonians. mdpi.com They play a crucial role as chemical defense agents against natural predators and prevent the settlement of microorganisms. mdpi.com Beyond their ecological functions, cembrane diterpenoids exhibit a wide range of potent biological activities. Many cembranoids have demonstrated significant anti-inflammatory and antitumor properties, making them promising candidates for pharmaceutical development. mdpi.comnih.gov The structural diversity within the cembrane class is vast, with numerous variations in the oxidation pattern and stereochemistry of the 14-membered ring, leading to a broad spectrum of biological effects.

Episinulariolide: Context within the Sinularia Genus and Initial Discovery

The genus Sinularia is one of the most widely distributed and dominant soft coral genera in the tropical reef environment. mdpi.comtandfonline.com It is renowned for producing a rich variety of secondary metabolites, including sesquiterpenes, diterpenoids, and polyhydroxylated steroids. mdpi.com Within this genus, cembrane diterpenoids are particularly abundant and have been the subject of extensive chemical and pharmacological investigation. mdpi.comnih.govnih.gov

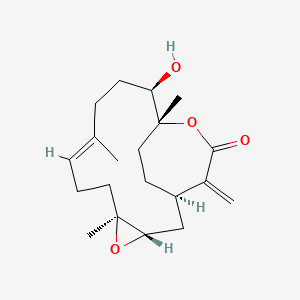

This compound is a cembrane-type diterpenoid that has been isolated from soft corals of the genus Sinularia, most notably Sinularia flexibilis. smolecule.comtandfonline.com Its chemical formula is C₂₀H₃₀O₄. smolecule.com The initial discovery of related compounds, such as sinulariolide (B1237615), dates back to the 1970s. tandfonline.comtandfonline.com this compound and its derivatives, like 11-episinulariolide acetate (B1210297), were subsequently identified in various Sinularia species. tandfonline.commdpi.com These compounds are characterized by the core cembrane ring system and often feature an α-methylene-γ-lactone moiety, which is a common structural feature in many bioactive cembranoids. mdpi.com The isolation and structural elucidation of episiulariolide and its analogues have been accomplished through extensive spectroscopic analyses, including 2D-NMR and mass spectrometry. scispace.com

Table 1: Bioactive Compounds from Sinularia Species

| Compound Name | Sinularia Species | Reported Biological Activity |

| Sinuflexibilins A–E | Sinularia sp. | Not specified in abstract |

| Flexibilide | Sinularia sp. | Inhibitory activity of NF-κB activation mdpi.com |

| Sinuladiterpenes G–I | Sinularia flexibilis | Not specified in abstract scispace.com |

| Querciformolides A-D | Sinularia querciformis | Inhibition of iNOS and COX-2 proteins scispace.com |

| Sinularolide F | Sinularia sp. | Anti-inflammatory and anticancer activities mdpi.comresearchgate.net |

| Denticulatolide | Sinularia sp. | Anti-inflammatory and anticancer activities mdpi.comresearchgate.net |

| Sicrassarines A and B | Sinularia crassa | Not specified in abstract nih.gov |

| Triangulenes A and B | Sinularia triangular | Not specified in abstract nih.gov |

| Sinularin | Sinularia triangular | Moderate cytotoxicity nih.gov |

| Dihydrosinularin | Sinularia triangular | Moderate cytotoxicity nih.gov |

| (-)-14-deoxycrassin | Sinularia triangular | Moderate cytotoxicity nih.gov |

| Crassarines A–H | Sinularia crassa | Anti-inflammatory activity nih.gov |

| 11-episinulariolide acetate | Sinularia flexibilis | Anti-inflammatory activity mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88643-48-5 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,3S,5S,8E,12R,13R)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |

InChI |

InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16-,17+,19-,20+/m1/s1 |

InChI Key |

FONRUOAYELOHDC-LBBLXOBRSA-N |

SMILES |

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Isomeric SMILES |

C/C/1=C\CC[C@]2([C@@H](O2)C[C@H]3CC[C@]([C@@H](CC1)O)(OC(=O)C3=C)C)C |

Canonical SMILES |

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Synonyms |

11-epi-sinulariolide sinulariolide |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biogenetic Routes for Cembrane (B156948) Diterpenoids

Cembrane diterpenoids, including episinulariolide, are characterized by a 14-membered carbocyclic ring. The generally accepted biogenetic hypothesis posits that this macrocycle originates from the head-to-tail cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netpsu.edu This key cyclization step is believed to occur between the C-1 and C-14 positions of the acyclic precursor, establishing the fundamental cembrane skeleton. researchgate.net

Following the formation of the initial carbocycle, a cascade of enzymatic modifications ensues, leading to the vast structural diversity observed within the cembranoid class. researchgate.net These transformations are primarily oxidative and are thought to be catalyzed by enzymes such as cytochrome P450 (CYP450) monooxygenases. researchgate.net Key modifications include:

Epoxidation: The formation of epoxide rings across the double bonds of the cembrane nucleus.

Oxidation: The introduction of various oxygen-containing functional groups, such as hydroxyls, carbonyls, aldehydes, and carboxyls. researchgate.net

Lactonization: The subsequent formation of furan (B31954) or, as in the case of this compound, lactone rings, which further enhances structural complexity. researchgate.net

Notably, almost all cembranoids isolated from Alcyonacean soft corals, the order to which Sinularia belongs, exhibit an R-configuration at the C-1 position. psu.edu This stereochemical consistency suggests a highly specific enzymatic control during the initial cyclization of GGPP. psu.edu The various functional groups attached to the cembrane core, such as the isopropyl group at C-1 and methyl groups at other positions, are susceptible to these extensive oxidative transformations during the biogenetic process. psu.edu

Isoprenoid Precursor Incorporation and Enzymatic Transformations

The biosynthesis of all terpenoids, including this compound, begins with simple five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.comnih.govjove.comfrontiersin.org These universal precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids of plants and many microorganisms. oup.comjove.comnih.gov

The assembly of the C20 precursor for this compound proceeds through the sequential condensation of these C5 units. Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the formation of geranylgeranyl pyrophosphate (GGPP) from one molecule of FPP and one molecule of IPP. nih.govcreative-proteomics.com This linear C20 diphosphate is the direct substrate for the formation of the cembrane ring. researchgate.netpsu.edujove.com

The key enzymatic transformations in the biosynthesis of cembranoids are catalyzed by two major families of enzymes:

| Enzyme Class | Role in Biosynthesis | Precursor/Substrate | Product |

| Terpene Synthases (TPSs) | Catalyze the cyclization of the linear GGPP precursor to form the 14-membered cembrane carbon skeleton. jove.com | Geranylgeranyl Pyrophosphate (GGPP) | Cembrane scaffold |

| Cytochrome P450 Monooxygenases (P450s) | Responsible for the extensive "decorations" on the cembrane scaffold, including hydroxylation, epoxidation, and other oxidative reactions that create the final, complex structure of this compound. researchgate.netjove.com | Cembrane scaffold | Oxidized cembranoids (e.g., this compound) |

The remarkable diversity of cembranoids is a direct result of the varied activities of these P450 enzymes, which introduce functional groups at different positions on the cembrane ring, leading to a wide array of natural products from a common precursor. researchgate.net

Role of Symbiotic Microorganisms in this compound Biosynthesis

A compelling and widely discussed aspect of soft coral secondary metabolism is the potential role of symbiotic microorganisms in producing these complex molecules. mdpi.com Soft corals are not sterile organisms; they host a dense and diverse community of microbes, including bacteria, fungi, and dinoflagellates, collectively known as the holobiont. mdpi.comresearchgate.netresearchgate.net There is a significant body of evidence suggesting that many compounds isolated from marine invertebrates are, in fact, biosynthesized by their microbial partners. mdpi.comnih.gov

This hypothesis is supported by several lines of evidence:

Metabolite Production by Isolates: Numerous studies have successfully cultured symbiotic microbes, particularly fungi and bacteria, from soft coral tissues and demonstrated that these isolates can produce bioactive secondary metabolites, including terpenoids, in the laboratory. mdpi.comnih.gov For instance, fungi such as Aspergillus and Penicillium are frequently isolated from soft corals and are known for their prolific production of diverse natural products. nih.gov

Chemical Defense: The production of potent chemical compounds by symbionts is thought to contribute to the host's defense against predators, pathogens, and fouling organisms. mdpi.comresearchgate.net

Genomic Potential: It is hypothesized that the genetic blueprints (i.e., the biosynthetic gene clusters) for many of these compounds may reside within the genomes of the symbionts rather than the coral host itself. nih.gov

While the direct production of this compound by a specific symbiont has yet to be definitively proven, the circumstantial evidence is strong. It is plausible that the soft coral host provides a suitable environment and basic nutrients, while the microbial symbiont carries out the complex enzymatic steps required to synthesize the final cembranoid product. mdpi.comresearchgate.net

Chemoenzymatic and Metabolic Engineering Approaches for Biosynthetic Elucidation

Modern biotechnological tools provide powerful methods for investigating and potentially harnessing the biosynthetic pathway of this compound. Chemoenzymatic synthesis and metabolic engineering are two key strategies that can help to functionally characterize the enzymes involved and establish sustainable production platforms. nih.govacs.orgnih.govmdpi.com

Metabolic Engineering involves the rational modification of a host organism's metabolism to produce a target molecule. This has been successfully applied to the production of related cembranoid compounds in model organisms like Escherichia coli. nih.govacs.orgacs.org Key strategies include:

Pathway Reconstruction: Introducing the necessary biosynthetic genes (e.g., for a GGPPS, a cembrane synthase, and specific P450s) into a microbial host. nih.gov

Precursor Supply Enhancement: Overexpressing genes from the native MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and DXR, to increase the intracellular pool of IPP and DMAPP, thereby boosting the flux towards GGPP. oup.comacs.org

Inhibition of Competing Pathways: Blocking or downregulating metabolic pathways that drain the precursor pool away from the desired product. nih.gov

The table below summarizes findings from metabolic engineering studies on cembratrien-ols (CBT-ols), demonstrating the potential of these approaches for diterpenoid production.

| Engineering Strategy | Host Organism | Key Genes/Modifications | Result | Reference |

| Precursor Supply Optimization | E. coli | Knockout of pyrophosphatase genes to enhance GGPP availability. | Increased CBT-ol production to 211.6 mg/L. | nih.govacs.org |

| Membrane Engineering | E. coli | Expansion of membrane storage capacity. | Further increased CBT-ol yield to 475.6 mg/L. | nih.govacs.org |

| Fermentation Optimization | E. coli | Continuous feeding in a 5 L bioreactor. | Achieved a final yield of 2.87 g/L. | nih.govacs.org |

Chemoenzymatic Synthesis combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. mdpi.comspringernature.comnih.gov This approach can be used to:

Synthesize pathway intermediates or novel analogues that are difficult to obtain from natural sources. nih.gov

Confirm the function of a specific enzyme by providing it with a synthetic substrate and analyzing the product. rsc.org

Develop scalable and sustainable routes to complex molecules by using enzymes to perform challenging chemical steps, such as stereoselective oxidations. mdpi.comnih.gov

For this compound, a chemoenzymatic strategy could involve the chemical synthesis of a basic cembrane scaffold, followed by targeted enzymatic oxidation using specific P450s to install the epoxide and lactone functionalities with the correct stereochemistry. nih.govchemrxiv.org Such approaches are invaluable for both elucidating the biosynthetic pathway and for generating material for further study.

Synthetic Investigations and Chemical Modifications of Episinulariolide

Total Synthesis Strategies for Cembrane (B156948) Diterpenoids

The total synthesis of cembrane diterpenoids is a formidable task that challenges the limits of modern synthetic chemistry. Strategies often focus on the efficient construction of the signature 14-membered macrocycle and the precise installation of multiple stereocenters and functional groups. researchgate.net While a dedicated total synthesis for episinulariolide itself is not extensively documented in publicly available literature, the general strategies developed for its structural relatives are directly applicable.

Key macrocyclization (ring-forming) reactions employed in the synthesis of cembranoid cores include:

Nozaki-Hiyama-Kishi (NHK) coupling

Ring-closing metathesis (RCM)

Prins-pinacol rearrangements acs.org

Photochemical [2+2] cycloadditions nih.gov

For instance, the synthesis of the C2-C11 cyclized cembranoid natural product (-)-7-deacetoxyalcyonin acetate (B1210297) was achieved using an intramolecular Nozaki-Hiyama-Kishi coupling to form the nine-membered ring with high diastereoselectivity. acs.org

The synthesis of cembrane diterpenoids like this compound is fraught with significant challenges that chemists must overcome.

Macrocycle Formation: Constructing a 14-membered ring is entropically disfavored. High-dilution conditions are often necessary to promote intramolecular cyclization over intermolecular polymerization, which can lead to low yields. The choice of the ring-closing strategy is critical and depends on the specific functional groups present in the acyclic precursor.

Stereochemical Control: Cembranoids possess numerous stereogenic centers. Establishing the correct relative and absolute stereochemistry is a primary challenge. unipv.it Synthetic strategies must employ stereoselective reactions to control the three-dimensional arrangement of atoms. unipv.itresearchgate.net This can involve substrate-controlled reactions, where the existing chirality in the molecule directs the outcome of subsequent steps, or reagent-controlled methods using chiral catalysts or auxiliaries. nih.gov For example, in the synthesis of many complex natural products, controlling the stereochemistry is mandatory to achieve biological activity. unipv.it

Functional Group Manipulation: These molecules are often highly oxygenated, featuring sensitive functional groups such as epoxides, lactones, and hydroxyl groups. uv.es This necessitates the use of a robust protecting group strategy to mask reactive sites during the synthesis and deprotect them selectively at later stages.

A testament to these challenges is the synthesis of the polycyclic furanobutenolide-derived cembranoids, where only one de novo synthesis has been successfully completed despite numerous efforts. nih.gov

Modern synthetic strategies increasingly favor flexibility, allowing for the creation of multiple related compounds from a common intermediate.

Diverted Total Synthesis (DTS) is a strategy that aims to synthesize analogues of a natural product by intercepting and modifying intermediates from an established total synthesis route. wikipedia.org This approach is powerful for exploring structure-activity relationships, as it provides access to a range of related molecules that may have improved therapeutic properties or help to understand the biological mechanism of the parent natural product. wikipedia.orgbeilstein-journals.org

Modular Approaches construct complex molecules by coupling several advanced fragments, or "modules," together. chemrxiv.org This convergent strategy is often more efficient than a linear synthesis where the molecule is built step-by-step. For diterpenoids, a modular chemoenzymatic approach has been used, combining traditional chemical synthesis for building the core skeleton with enzymatic reactions for precise late-stage C-H oxidation. chemrxiv.org Divergent total synthesis has proven effective for synthesizing various classes of diterpenoids, including mulinane and atisane-type compounds, from a common precursor. nih.govcncb.ac.cn This allows for the efficient production of a library of natural products and their analogues through late-stage functional modifications. nih.gov

| Strategy | Description | Key Advantage | Relevant Example Class |

|---|---|---|---|

| Linear Synthesis | Step-by-step construction of the target molecule from a starting material. | Logically straightforward. | Early natural product syntheses. |

| Convergent / Modular Synthesis | Independently synthesized fragments (modules) are combined to form the final product. chemrxiv.org | Higher overall efficiency and flexibility. chemrxiv.org | Fusicoccane Diterpenoids chemrxiv.org |

| Diverted Total Synthesis (DTS) | Intermediates in a total synthesis are "diverted" to create analogues. wikipedia.org | Systematic generation of analogues for biological study. beilstein-journals.orgsdu.edu.cn | Pyrone Diterpenes, Grayanane Diterpenoids beilstein-journals.orgacs.org |

Key Synthetic Challenges and Stereochemical Control

Semisynthesis and Derivatization from Natural Precursors

Semisynthesis is a powerful alternative to total synthesis, particularly when a related natural product is abundantly available. wikipedia.org This approach involves using a compound isolated from a natural source as the starting material for a short series of chemical modifications to produce the desired target molecule. wikipedia.org This can dramatically reduce the number of synthetic steps, making the process more efficient and cost-effective.

For many complex marine natural products, the supply from natural sources is limited. When a suitable precursor can be produced in large quantities via fermentation, semisynthesis becomes a viable route for drug development. researchgate.net For example, the industrial supply of the anticancer drug trabectedin (B1682994) (Yondelis) relies on a semisynthetic process starting from cyanosafracin B, an antibiotic produced by fermentation. researchgate.net

In the context of cembranoids, researchers have used naturally abundant diterpenes like sclareol (B1681606) as starting points for the synthesis of more complex molecules. uv.es While specific semisynthetic routes to this compound are not prominently reported, the isolation of related compounds like 11-epi-sinulariolide acetate from soft corals suggests that natural precursors could be used for such purposes. researchgate.netoalib.comiupac.org

Design and Preparation of this compound Analogues

The design and synthesis of analogues—molecules that are structurally similar to a parent natural product—is a cornerstone of medicinal chemistry. The goal is often to create compounds with enhanced biological activity, better selectivity, or improved pharmacokinetic properties.

The synthesis of a library of compounds based on the 2,11-cembranoid core provides a clear example of this strategy. researchgate.net Researchers created simplified analogues of the natural product scaffold, retaining key structural features believed to be important for biological activity while reducing synthetic complexity. researchgate.net This "biologically-inspired" library was then used for biological screening. Key steps in building this library included:

Construction of a common octahydroisobenzofuran (B3138930) core.

Introduction of diversity through various substituents.

Installation of a third ring using methods like ring-closing metathesis to mimic the natural macrocycle. researchgate.net

Such strategies could readily be applied to this compound to probe its structure-activity relationship and develop new bioactive compounds.

Regioselective and Stereoselective Functionalization Methodologies

The ability to selectively modify a single position within a complex molecule is crucial for creating well-defined analogues. Regioselectivity refers to the control of which site in a molecule reacts, while stereoselectivity refers to the control over the 3D orientation of the newly formed bond or group.

Late-stage C-H functionalization is a particularly powerful tool for modifying complex scaffolds like the cembranoid core. However, achieving selectivity with chemical catalysts can be difficult due to the presence of many similar C-H bonds. acs.org Biocatalysis, using enzymes like cytochrome P450 monooxygenases, offers a compelling solution. These enzymes can perform oxidations (e.g., hydroxylation) at specific positions with high regio- and stereoselectivity. acs.org For example, variants of the P450 BM3 enzyme were engineered to selectively hydroxylate the C-9 or C-10 positions of the cembranoid β-cembrenediol. acs.org This enzymatic approach allows for the diversification of natural product scaffolds at a late stage, providing access to analogues that would be difficult to prepare using traditional chemical methods. acs.org

Biological Activities and Molecular Mechanisms of Action

Anti-inflammatory and Immunomodulatory Activities

Episinulariolide, particularly as 11-episinulariolide acetate (B1210297), has demonstrated significant anti-inflammatory and immunomodulatory activities across a range of in vitro and in vivo models. These effects are attributed to its ability to interfere with the production of pro-inflammatory mediators, modulate critical intracellular signaling cascades, and influence the expression of inflammatory enzymes.

Inhibition of Pro-inflammatory Mediators

Research has consistently shown that 11-episinulariolide acetate can suppress the expression and production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7), the compound significantly inhibits the accumulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.govresearchgate.netmdpi.com Nitric oxide (NO), a product of iNOS, is a critical mediator of inflammation, and its inhibition is a key anti-inflammatory mechanism. researchgate.net

Furthermore, epinulariolide acetate has been shown to reduce the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from LPS-stimulated macrophages. researchgate.net In human epidermoid carcinoma cells (A431), it effectively inhibits the epidermal growth factor (EGF)-stimulated expression of both COX-2 and interleukin-8 (IL-8), a chemokine crucial for attracting immune cells to sites of inflammation. nih.govresearchgate.netbrieflands.com

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of epinulariolide are underpinned by its ability to modulate several crucial intracellular signaling pathways. A primary target is the calcium signaling pathway. nih.govresearchgate.netbrieflands.com In A431 human epidermoid carcinoma cells, 11-episinulariolide acetate was found to attenuate EGF-mediated increases in intracellular calcium concentration. nih.govresearchgate.net This disruption of calcium homeostasis, in turn, affects downstream signaling.

This modulation of calcium signaling directly impacts the activation of transcription factors such as nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB). nih.gov Studies have shown that 11-episinulariolide acetate can reduce the promoter activity of both NFAT and NF-κB. nih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. nih.govfrontiersin.orgmdpi.com

Additionally, epinulariolide acetate influences the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. In human hepatocellular carcinoma cells, 11-epi-sinulariolide acetate was observed to reduce the phosphorylation of ERK1/2 and p38 MAPK. These pathways are known to regulate a wide array of cellular processes, including inflammation and cell proliferation.

Impact on Inflammatory Enzyme Expression and Activity

This compound has been shown to impact the expression of several enzymes that play a direct role in the inflammatory process and tissue degradation, particularly in the context of arthritis. In a rat model of adjuvant-induced arthritis, administration of 11-episinulariolide acetate led to a marked reduction in the protein expression of cathepsin K, matrix metalloproteinase-9 (MMP-9), and tartrate-resistant acid phosphatase (TRAP) in the ankle tissues. nih.gov

Cathepsin K is a potent collagenase primarily expressed by osteoclasts and is crucial for bone resorption. mdpi.com MMP-9 is involved in the degradation of the extracellular matrix, a key process in inflammatory joint diseases. nih.gov TRAP is another enzyme highly expressed in osteoclasts and is considered a marker of bone resorption. nih.gov The ability of 11-episinulariolide acetate to downregulate these enzymes highlights its potential to mitigate the destructive aspects of chronic inflammation.

In vitro Cellular Models

The biological activities of epinulariolide have been characterized in various in vitro cellular models. Macrophage cell lines, such as RAW264.7, have been instrumental in demonstrating the compound's ability to inhibit the production of pro-inflammatory mediators like NO, iNOS, COX-2, TNF-α, and IL-6 upon stimulation with LPS. nih.govresearchgate.netmdpi.com

Human epidermoid carcinoma cells (A431), which are notable for their high expression of the epidermal growth factor receptor (EGFR), have been used to elucidate the compound's mechanism of action involving the attenuation of calcium signaling and subsequent inhibition of COX-2 and IL-8 expression. nih.govresearchgate.netbrieflands.com

In vivo Animal Models of Inflammation

The anti-inflammatory and tissue-protective effects of 11-episinulariolide acetate have been validated in an in vivo model of adjuvant-induced arthritis (AIA) in rats. nih.gov This model mimics many features of human rheumatoid arthritis, including joint inflammation, synovial proliferation, and bone and cartilage destruction. In AIA rats, treatment with 11-episinulariolide acetate significantly suppressed the characteristics of the disease. nih.gov This included a reduction in the expression of inflammatory and bone-resorbing enzymes like cathepsin K, MMP-9, and TRAP in the affected joints. nih.gov

Cytotoxic and Antiproliferative Effects

In addition to its anti-inflammatory properties, epinulariolide has been evaluated for its cytotoxic and antiproliferative activities against various cancer cell lines. Generally, studies have reported weak-to-moderate cytotoxicity. nih.govresearchgate.net

For instance, 11-epi-sinulariolide acetate demonstrated a concentration-dependent anti-proliferative effect against human hepatocellular carcinoma (HA22T) cells. nih.gov At a concentration of 15.9 μM, it significantly inhibited the proliferation of these cells. nih.gov However, at concentrations below 7.98 μM, the anti-proliferative effect was not as pronounced, and these lower, non-toxic doses were shown to inhibit cell migration and invasion. nih.gov Further studies have indicated its cytotoxic potential against other cancer cell lines, including human colon adenocarcinoma (WiDr), murine leukemia (P-388), and human promyelocytic leukemia (HL-60) cells.

Selective Cytotoxicity Against Cancer Cell Lines (in vitro studies)

A crucial aspect of a potential anticancer compound is its ability to selectively target cancer cells while sparing normal, healthy cells. In vitro studies have demonstrated that derivatives of epinulariolide exhibit such selective cytotoxicity. The selectivity of a compound is often expressed as a selectivity index (SI), which is the ratio of its toxicity to normal cells versus its toxicity to cancer cells; an SI value greater than 2 is generally considered to indicate high selectivity. brieflands.commdpi.com

One derivative, 11-episinulariolide acetate, has shown significant cytotoxic activity against several human cancer cell lines. mdpi.com Its efficacy, measured by the concentration required to inhibit cell growth by 50% (ED50), highlights its potential. For instance, it has demonstrated potent activity against human leukemia (HL-60), colon adenocarcinoma (HT-29), and murine leukemia (P-388) cell lines. mdpi.com Another study showed that 11-epi-sinulariolide acetate (11-epi-SA) effectively inhibited the proliferation of the CAL-27 oral cancer cell line. nih.gov This selective action against malignant cells is a cornerstone of its therapeutic potential.

| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

|---|---|---|---|

| P-388 | Murine Leukemia | 1.2 | mdpi.com |

| HT-29 | Colon Adenocarcinoma | 1.9 | mdpi.com |

| HL-60 | Human Leukemia | 0.8 | mdpi.com |

| CAL-27 | Oral Squamous Carcinoma | Effective Inhibition Observed | nih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

The primary mechanism behind the cytotoxicity of epinulariolide and its analogues is the induction of apoptosis, or programmed cell death. This is a controlled, orderly process that is essential for eliminating damaged or cancerous cells. Studies on sinulariolide (B1237615), a closely related compound, and 11-epi-SA have elucidated several key pathways through which this occurs.

One major pathway involves the mitochondria. Sinulariolide has been shown to induce a loss of mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm. researchgate.net This event triggers a cascade of protein activations, specifically involving caspases. The activation of initiator caspase-9 and executioner caspase-3 is a hallmark of this process. nih.govresearchgate.net Furthermore, these compounds modulate the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. They cause an increase in pro-apoptotic proteins like Bax and Bad while suppressing anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby tipping the cell's fate towards death. researchgate.net The cleavage of PARP-1, another downstream event, further confirms the activation of caspase-dependent apoptosis. researchgate.net

Another significant mechanism is the modulation of cell signaling pathways. Research shows that 11-epi-SA induces apoptosis in oral cancer cells by inhibiting the PI3K/AKT signaling pathway. nih.gov This inhibition allows the FOXO transcription factor to enter the nucleus and activate genes that promote apoptosis. nih.gov Additionally, the p38 MAPK pathway has been identified as another route through which sinulariolide induces apoptosis in bladder carcinoma cells. researchgate.net

| Pathway/Component | Effect of this compound Derivative | Outcome | Reference |

|---|---|---|---|

| PI3K/AKT Pathway | Inhibited | Promotes nuclear entry of FOXO, activating pro-apoptotic genes | nih.gov |

| p38 MAPK Pathway | Activated | Contributes to apoptosis induction | researchgate.net |

| Mitochondrial Membrane | Loss of Potential | Release of Cytochrome C | researchgate.net |

| Bcl-2 Family Proteins | Downregulates Bcl-2, Bcl-xL, Mcl-1; Upregulates Bax, Bad | Shifts balance towards pro-apoptotic state | researchgate.net |

| Caspases | Activates Caspase-9 and Caspase-3 | Executes the apoptotic program | nih.govresearchgate.net |

Modulation of Molecular Targets Involved in Cell Proliferation (e.g., Hsp90, PPARγ, Cell Cycle Regulators)

Beyond inducing apoptosis, epinulariolide and its related compounds interfere with molecular targets that are essential for cancer cell proliferation and survival. The heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer growth. nih.govoncotarget.com While direct inhibition of Hsp90 by epinulariolide is not yet fully established, disrupting chaperone function is a known anticancer strategy.

Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that can act as a tumor suppressor, and its activation can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.com Some marine natural products have been found to exert their anticancer effects by activating PPARγ, which in turn downregulates proliferative proteins like cyclin D1 and cyclin-dependent kinase (CDK) 6. mdpi.com

The demonstrated ability of epinulariolide derivatives to inhibit the PI3K/AKT pathway is a direct modulation of a critical cell proliferation and survival pathway. nih.gov Furthermore, the regulation of Bcl-2 family proteins directly impacts the cell's ability to control its own life cycle and prevent uncontrolled proliferation. researchgate.net These actions on key regulatory proteins underscore its potential to halt the cancer cell cycle.

Investigation in Animal Models of Carcinogenesis

The translation of in vitro findings to in vivo efficacy is a critical step in drug development, often involving animal models of carcinogenesis. mdpi.comfusion-conferences.com These models, which can be induced chemically or through genetic engineering, allow researchers to study a compound's effect on tumor growth and progression within a complex biological system. mdpi.comsigmaaldrich.com

While derivatives of epinulariolide, such as 11-episinulariolide acetate, have been investigated in animal models for conditions like inflammation, comprehensive studies focusing on their effects in animal models of carcinogenesis are still an emerging area of research. researchgate.netresearchgate.net The promising in vitro data strongly suggest that such in vivo investigations are a logical and necessary next step to validate the therapeutic potential of epinulariolide against cancer.

Antifouling and Algicidal Properties

In the marine environment, organisms are in a constant battle for space and resources. Many sessile organisms, like soft corals, have evolved chemical strategies to survive.

Inhibition of Marine Microorganism Growth and Adhesion

This compound is a secondary metabolite that plays a role in preventing biofouling—the undesirable accumulation of microorganisms, algae, and invertebrates on submerged surfaces. researchgate.net Marine bacteria and microalgae are often the first colonizers, forming a biofilm that facilitates the settlement of larger organisms. frontiersin.orgscielo.sa.cr

Natural products from marine invertebrates can inhibit this process by possessing antibacterial and antialgal properties. doi.org These compounds can kill or inhibit the growth of fouling microbes or interfere with their ability to attach to a surface. doi.orgmdpi.com The production of compounds like epinulariolide by soft corals is an effective strategy to keep their own surfaces clean, ensuring access to nutrients and sunlight. researchgate.net

Ecological Role as Chemical Defense Mechanism

For soft corals, which lack the physical protection of a hard skeleton, chemical defense is paramount to survival. researchgate.net The production of a diverse array of secondary metabolites, including cembranoid diterpenes like epinulariolide, serves as a powerful defense mechanism. researchgate.neteolss.net

This chemical arsenal (B13267) deters predators, making the coral unpalatable or toxic. mdpi.com It also plays a crucial role in inter-species competition, a phenomenon known as allelopathy, where the released chemicals inhibit the growth of nearby competing organisms, such as other corals or algae. researchgate.netmdpi.com Therefore, epinulariolide is not just a molecule with pharmacological potential but is an essential tool for the ecological success of the organism that produces it, highlighting the intricate relationship between chemical diversity and survival in marine ecosystems. eolss.net

Antimicrobial Activities

This compound, a cembranoid diterpene isolated from soft corals of the genus Sinularia, has been a subject of interest for its various biological activities. While extensively studied for its anti-inflammatory and cytotoxic potential, research into its direct antimicrobial properties is less comprehensive. The following sections detail the current understanding of this compound's activity against bacteria, fungi, and viruses based on available in vitro studies.

Antifungal and Antiviral Considerations

Similar to its antibacterial properties, the antifungal and antiviral activities of this compound are not well-defined. General studies on marine natural products have identified antifungal and antiviral compounds, but specific investigations into this compound are limited. frontiersin.orgplos.org

Some studies have noted that cembranoids as a class can exhibit modest antifungal activity. frontiersin.org For example, other cembranoid diterpenoids isolated from Sinularia flexibilis have been evaluated for their antifungal activities, though detailed results are often not specified for each individual compound. researchgate.net There is a clear gap in the literature regarding the specific antifungal spectrum of this compound.

With respect to antiviral activity, there is currently no significant research available that specifically evaluates this compound against any viral pathogens. The exploration of this compound as a potential antifungal or antiviral agent remains an area for future scientific investigation.

Mechanisms of Antimicrobial Action

The precise molecular mechanisms through which this compound might exert any antimicrobial effects have not been elucidated. However, based on the known mechanisms of other terpenoid-class natural products, several potential modes of action can be hypothesized.

Terpenoids often exert their antimicrobial effects by disrupting the structural integrity and function of microbial cell membranes. nepjol.info Their lipophilic nature may allow them to intercalate into the lipid bilayer of bacterial or fungal cell membranes. nepjol.info This can lead to increased membrane permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell death. nepjol.infonih.gov

Another potential mechanism could involve the inhibition of critical cellular processes. Terpenoids have been known to interfere with bacterial protein synthesis, inhibit enzymatic activity, or disrupt quorum sensing (QS), which is the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. nepjol.info

It is important to note that these are generalized mechanisms for terpenoids and have not been specifically demonstrated for this compound. Research into its anti-inflammatory mechanism has shown that its derivative, 11-episinulariolide acetate, can inhibit cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8) expression by affecting calcium signaling. idexx.comfrontiersin.org While this pathway is central to inflammation, it is not a typical antimicrobial mechanism. Further research is required to determine if this compound has a distinct mechanism of action related to antimicrobial activity.

Structure Activity Relationship Sar Studies of Episinulariolide and Analogues

Identification of Pharmacophore Features

The pharmacophore of episi-nulariolide and related cembranoids is defined by a specific arrangement of functional groups that are essential for their biological activity. Key features that have been identified include:

An α-methylene-γ-lactone moiety: This reactive group is considered a critical component for the biological activity of many cembranoids, including their antibacterial and cytotoxic effects. tandfonline.com

Epoxide groups: The presence and position of epoxide rings on the cembrane (B156948) skeleton significantly influence activity. For instance, the C7-C8 epoxide has been identified as crucial for the activity of some related cembranoids. tandfonline.com

Hydroxyl and Acetate (B1210297) Groups: The position and stereochemistry of these oxygen-containing functional groups can modulate the compound's solubility, membrane permeability, and interaction with target proteins. nih.gov

Impact of Specific Functional Groups and Stereochemistry on Biological Activity

Modifications to the functional groups and stereochemistry of episi-nulariolide and its analogues have provided significant insights into their SAR.

Hydrogenation of the α-methylene-γ-lactone system leads to a decrease in bioactivity, highlighting the importance of this Michael acceptor for covalent interactions with biological nucleophiles. tandfonline.com Similarly, the epoxidation of the C7-C8 double bond has been shown to diminish the cytotoxic activities of sinulariolide (B1237615) analogues. tandfonline.comtandfonline.com

The stereochemistry at various chiral centers is also a determining factor for biological activity. For example, the anti-inflammatory activity of certain cembranoids is dependent on the specific stereochemical arrangement of substituents on the cembrane ring.

Table 1: Effect of Functional Group Modification on the Cytotoxic Activity of Sinulariolide Analogues

| Compound | Modification | Effect on Cytotoxicity | Reference |

| Dihydroflexibilide | Hydrogenation of α-methylene-lactone | Diminished activity | tandfonline.com |

| 7,8-Epoxy-sinulariolide analogue | Epoxidation of C7-C8 double bond | Diminished activity | tandfonline.comtandfonline.com |

| 11-dehydrosinulariolide | Dehydrogenation at C11 | Potent cytotoxicity | nih.gov |

Computational Approaches to SAR: Molecular Docking and Ligand-Based Design

Computational methods are increasingly used to rationalize and predict the SAR of natural products like episi-nulariolide.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and interactions. nih.govnih.gov For episi-nulariolide analogues, docking studies can help identify key interactions with target proteins, such as specific hydrogen bonds or hydrophobic contacts, that are essential for activity. The process involves generating multiple binding poses and scoring them based on their predicted binding affinity. nih.gov

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. creative-proteomics.comspu.edu.sy QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. spu.edu.sy These models can then be used to predict the activity of novel, untested analogues, thereby prioritizing synthetic efforts. spu.edu.sy

Comparative Analysis with Other Cembrane Diterpenoids

Comparing the SAR of episi-nulariolide with other cembrane diterpenoids, such as sinulariolide, flexibilide, and sarcophine (B1681461), reveals common pharmacophoric features as well as key structural differences that dictate their biological profiles.

Sinulariolide: As a stereoisomer of episi-nulariolide, any differences in their biological activities can be directly attributed to the stereochemistry of the substituents on the cembrane ring.

Flexibilide: This cembranoid also possesses the α-methylene-γ-lactone moiety, which is associated with its antibacterial activity. tandfonline.com The absence of this group in its hydrogenated analogue, dihydroflexibilide, results in a loss of this activity. tandfonline.com

Sarcophine: This cembranoid and its derivatives have shown significant cytotoxic activity. nih.gov SAR studies on sarcophine analogues have highlighted the importance of the α,β-unsaturated lactone for their biological effects.

This comparative analysis underscores the conserved importance of the α-methylene-γ-lactone moiety across various cembrane diterpenoids for their cytotoxic and antimicrobial activities. However, the specific stereochemistry and the presence of other functional groups, such as epoxides and hydroxyls, fine-tune the potency and selectivity of these natural products.

Future Perspectives in Episinulariolide Research

Advancements in Isolation and Sustainable Production Methods (e.g., Aquaculture)

The future of epinulariolide research is intrinsically linked to the development of sustainable and efficient methods for its production. Historically, the isolation of marine natural products has been a significant bottleneck due to low yields from wild-harvested organisms. However, recent advancements in the aquaculture of soft corals, such as those from the genus Sinularia, offer a promising solution.

Aquaculture techniques for soft corals have seen remarkable progress, enabling the cultivation of larger quantities of these organisms and, consequently, a more reliable supply of their bioactive metabolites. nih.gov This approach not only alleviates the pressure on wild coral populations but can also lead to higher productivity compared to wild harvesting. nih.gov For instance, studies on the cultured soft coral Sinularia flexibilis have demonstrated the feasibility of producing significant quantities of bioactive compounds like flexibilide. nih.gov

The development of innovative aquaculture systems, such as the portable and scalable "ReefSeed" system, further enhances the potential for sustainable production. cordap.org Such systems can significantly reduce the time required for coral production and can be deployed in various locations, making them ideal for widespread use. cordap.org

Future research in this area will likely focus on optimizing aquaculture conditions to maximize the yield of epinulariolide and other desired metabolites. This includes manipulating environmental factors and developing standardized husbandry protocols. researchgate.netcordap.org The goal is to create a consistent and economically viable supply chain for epinulariolide, which is essential for advancing its preclinical and potential clinical development.

Development of Novel Synthetic Routes for Complex Analogues

While sustainable isolation methods are crucial, the chemical synthesis of epinulariolide and its analogues remains a vital area of research. Total synthesis provides a means to produce these complex molecules in the laboratory, offering complete control over their structure. wikipedia.org This is particularly important for generating novel analogues with improved therapeutic properties.

The field of total synthesis has evolved significantly, with new reactions and strategies making it possible to construct highly complex molecules. uni-bayreuth.descripps.edu Researchers are continually developing more efficient and versatile synthetic routes. iiserpune.ac.in For epinulariolide, this could involve the application of innovative methods like using hypervalent iodine reagents to build complex molecular frameworks in an environmentally friendly manner. rsc.org

A key objective in this area is the development of synthetic routes that are not only efficient but also amenable to the creation of a diverse library of epinulariolide analogues. uni-bayreuth.de This will allow for a systematic exploration of the structure-activity relationships (SAR), which is fundamental to lead optimization. biosolveit.de By modifying specific parts of the epinulariolide molecule, chemists can fine-tune its biological activity, selectivity, and pharmacokinetic properties. arxiv.org

Future synthetic efforts will likely focus on creating analogues that are more potent, have fewer off-target effects, and possess improved drug-like properties. The ability to synthesize these complex derivatives is a critical step in transforming epinulariolide from a promising natural product into a viable therapeutic lead.

Integration of Omics Technologies for Mechanistic Elucidation

Understanding the precise molecular mechanisms by which epinulariolide exerts its biological effects is a key challenge. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel these complex processes. humanspecificresearch.orguninet.edu These technologies provide a holistic view of the cellular response to epinulariolide, from changes in gene expression to alterations in protein and metabolite levels. metwarebio.com

Proteomics and metabolomics, in particular, are instrumental in identifying the direct molecular targets of epinulariolide and the downstream pathways it modulates. revespcardiol.orgfrontiersin.org By comparing the proteomic and metabolomic profiles of cells treated with epinulariolide to untreated cells, researchers can identify key proteins and metabolites that are significantly affected. nih.govfrontiersin.org This information can provide crucial insights into the compound's mechanism of action.

The combined analysis of multiple omics datasets can reveal intricate molecular regulatory networks and help to build a comprehensive picture of how epinulariolide functions. frontiersin.orgnih.gov For example, integrating transcriptomic and proteomic data can link changes in gene expression to corresponding changes in protein abundance, providing a more complete understanding of the cellular response. metwarebio.com

Future research will likely see an increased use of these integrated omics approaches to elucidate the mechanisms of action of epinulariolide and its analogues. This knowledge is essential for rational drug design and for identifying potential biomarkers to monitor the compound's efficacy. uninet.edu

Exploration of Undiscovered Biological Activities and Target Identification

While epinulariolide has shown promise in certain biological assays, it is likely that it possesses other, as-yet-undiscovered activities. A key future direction will be the systematic exploration of its broader biological potential. This involves screening epinulariolide against a wide range of biological targets and disease models.

A critical aspect of this exploration is target identification – determining the specific biomolecules with which epinulariolide interacts to produce its effects. nih.gov This is a challenging but essential step in drug discovery. nih.gov Techniques such as chemical proteomics, which can use labeled or label-free methods, are powerful tools for identifying the direct binding partners of a small molecule like epinulariolide. nih.gov

Once a potential target is identified, it must be validated to confirm its role in the observed biological activity. liveonbiolabs.comtechnologynetworks.com This often involves a combination of genetic and pharmacological approaches to demonstrate that modulating the target produces the expected effect. liveonbiolabs.com

The discovery of new biological activities and the identification of their corresponding targets will open up new therapeutic avenues for epinulariolide. This could lead to its development for a wider range of diseases and will provide a stronger scientific basis for its further investigation.

Therapeutic Potential and Lead Compound Optimization (Pre-clinical Focus)

The ultimate goal of epinulariolide research is to translate its biological activity into a therapeutic benefit. This requires a focused effort on lead compound optimization and preclinical development. als.net The process of lead optimization involves modifying the structure of epinulariolide to improve its potency, selectivity, and pharmacokinetic properties, while minimizing any potential toxicity. biosolveit.deresearchgate.net

This is an iterative process that relies on a close interplay between chemical synthesis and biological testing. arxiv.org As new analogues are synthesized, they are evaluated in a battery of in vitro and in vivo preclinical studies to assess their efficacy and safety. news-medical.net These studies provide critical data on the compound's behavior in a biological system and help to guide the next round of structural modifications. fda.gov

The preclinical development of epinulariolide will involve a series of well-defined steps, including pharmacology studies to understand its mechanism of action, pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties, and toxicology studies to assess its safety profile. nih.gov

A successful preclinical program will provide the necessary evidence to support the advancement of an optimized epinulariolide analogue into clinical trials. europa.eu While this is a long and challenging process, the unique structure and promising biological activity of epinulariolide make it a compelling candidate for further development.

Q & A

Q. What are the standard methodologies for isolating Episinulariolide from soft coral species?

this compound isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like silica gel column chromatography and HPLC. Critical parameters include solvent polarity gradients (e.g., hexane/ethyl acetate) and TLC monitoring for fraction purity validation . A comparative table of yields across methods is recommended:

| Extraction Method | Solvent System | Purity (%) | Yield (mg/g tissue) | Source |

|---|---|---|---|---|

| Maceration | MeOH:DCM (1:1) | 92.5 | 0.45 | |

| Soxhlet | Ethyl Acetate | 88.2 | 0.38 |

Note: Reproducibility requires strict adherence to temperature (20–25°C) and coral species authentication (e.g., Sinularia spp. via genomic markers) .

Q. How is this compound structurally characterized in new studies?

Advanced spectroscopic techniques are mandatory:

- NMR : ¹H/¹³C NMR for functional group identification (e.g., α,β-unsaturated lactone signals at δ 5.8–6.2 ppm) .

- HRMS : High-resolution mass spectrometry (e.g., m/z 375.1932 [M+H]⁺) for molecular formula confirmation .

- X-ray crystallography : For absolute configuration determination (if crystalline derivatives are obtainable) .

Methodological gap: Discrepancies in NMR solvent choices (CDCl₃ vs. DMSO-d₆) may affect peak shifts; cross-validate with IR spectroscopy for carbonyl verification .

Advanced Research Questions

Q. How can contradictory cytotoxicity results (e.g., IC₅₀ variability in cancer cell lines) be resolved?

Contradictions often arise from:

- Cell line heterogeneity : this compound’s efficacy varies in epithelial (e.g., A549) vs. hematologic (e.g., K562) models due to differential apoptosis pathways .

- Assay protocols : MTT vs. SRB assays yield divergent IC₅₀ values; normalize results using positive controls (e.g., doxorubicin) and ATP-based viability assays .

- Statistical power : Use multivariate ANOVA to account for batch effects (e.g., serum lot variations) .

Recommendation: Publish raw viability curves and dose-response metadata in supplementary files to enable cross-study comparisons .

Q. What in vivo models are optimal for evaluating this compound’s anti-inflammatory activity?

Prioritize models aligning with mechanistic hypotheses:

- Acute inflammation : Carrageenan-induced paw edema (rodents) for COX-2/PGE₂ inhibition assessment .

- Chronic models : Collagen-induced arthritis (mice) to study NF-κB and MMP-9 modulation .

Ethical note: Adhere to ARRIVE guidelines for sample size justification (n ≥ 8/group) and humane endpoints (e.g., 20% weight loss threshold) .

Q. What strategies mitigate this compound’s poor aqueous solubility in preclinical formulations?

Advanced approaches include:

- Nanoemulsions : Use PEGylated liposomes (particle size <200 nm) to enhance bioavailability .

- Prodrug synthesis : Introduce phosphate esters at C-15 hydroxyl for pH-dependent activation in tumor microenvironments .

- Co-solvent systems : Test cyclodextrin complexes (e.g., HP-β-CD) with phase-solubility diagrams .

Data validation: Compare in vitro dissolution (USP Apparatus II) with in vivo PK profiles (e.g., AUC₀–24) .

Methodological Guidance for Data Reporting

Q. How should researchers address batch-to-batch variability in natural product studies?

Q. What statistical frameworks are recommended for dose-response synergism studies (e.g., with cisplatin)?

Apply the Chou-Talalay method:

- Calculate Combination Index (CI) values using CompuSyn software.

- Interpret CI <1 as synergism, CI =1 as additive, CI >1 as antagonism .

- Report 95% confidence intervals for CI values to address variability .

Data Contradiction Analysis Framework

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.